5-Bromo-6-fluoro-1-methyl-1H-indole

Catalog No.
S819206
CAS No.
1642565-58-9
M.F
C9H7BrFN
M. Wt
228.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-fluoro-1-methyl-1H-indole

CAS Number

1642565-58-9

Product Name

5-Bromo-6-fluoro-1-methyl-1H-indole

IUPAC Name

5-bromo-6-fluoro-1-methylindole

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

InChI

InChI=1S/C9H7BrFN/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3

InChI Key

JJFAACIRRMSMDP-UHFFFAOYSA-N

SMILES

CN1C=CC2=CC(=C(C=C21)F)Br

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)F)Br

5-Bromo-6-fluoro-1-methyl-1H-indole (CAS: 1642565-58-9) is a highly functionalized heterocyclic building block characterized by its N-methylated core, an electrophilic C5-bromide, and a C6-fluorine atom. In industrial and pharmaceutical procurement, this compound is primarily sourced as an advanced precursor for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) [1]. The specific substitution pattern is designed to lock the indole tautomeric state, prevent unwanted N-alkylation, and modulate the electronic properties of the aromatic system. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted epigenetic modulators like LSD1 inhibitors, where precise steric and electronic control of the indole core is strictly required for downstream efficacy [2].

Substituting 5-Bromo-6-fluoro-1-methyl-1H-indole with simpler analogs, such as 5-bromo-1-methylindole or unprotected 5-bromo-6-fluoroindole, introduces severe process and performance liabilities. Using the N-H unprotected analog requires additional synthetic steps for transient protection and deprotection, or results in competitive N-arylation during basic cross-coupling, directly reducing the yield of the target C5-coupled product[1]. Conversely, omitting the 6-fluoro substituent fundamentally alters the electron density of the indole ring, slowing down the oxidative addition of palladium at the C5-Br bond and removing a critical metabolic blocking group required for downstream pharmaceutical stability. For procurement teams, sourcing the exact N-methylated, fluorinated compound is essential to maintain high-yielding, reproducible catalytic workflows and ensure the final API retains its intended pharmacokinetic profile.

Elimination of N-Arylation Side Reactions in Cross-Coupling

During transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), unprotected indoles are prone to competitive N-arylation or N-alkylation under basic conditions. The N-methyl group in 5-Bromo-6-fluoro-1-methyl-1H-indole completely blocks this pathway. Comparative synthetic workflows demonstrate that N-protected bromofluoroindoles routinely achieve >85% yields in C5-arylation steps, whereas the unprotected 5-bromo-6-fluoro-1H-indole baseline often suffers a 15–25% yield penalty due to the formation of N-coupled byproducts [1].

Evidence DimensionC5-Coupling Yield and Side Product Formation
Target Compound Data>85% yield, 0% N-arylation
Comparator Or Baseline5-Bromo-6-fluoro-1H-indole (15-25% yield loss to N-arylation)
Quantified DifferenceComplete elimination of N-competing pathways, recovering up to 25% yield
ConditionsPd-catalyzed cross-coupling under standard basic conditions

Eliminating N-arylation bypasses the need for costly protection/deprotection steps, directly lowering the cost of goods (COGS) in API manufacturing.

Electronic Activation of the C5-Br Bond for Milder Catalysis

The presence of the strongly electronegative 6-fluoro group exerts an inductive electron-withdrawing effect on the indole core, lowering the LUMO energy compared to non-fluorinated analogs. This electronic modulation accelerates the rate-determining oxidative addition of Pd(0) into the adjacent C5-Br bond. Consequently, 5-Bromo-6-fluoro-1-methyl-1H-indole can undergo cross-coupling at milder temperatures (e.g., 80°C), whereas the baseline 5-bromo-1-methylindole often requires harsher conditions (≥100°C) to achieve full conversion [1].

Evidence DimensionCatalytic Activation Temperature
Target Compound DataEfficient conversion at ~80°C
Comparator Or Baseline5-Bromo-1-methylindole (requires ≥100°C for comparable rates)
Quantified Difference~20°C reduction in required reaction temperature
ConditionsStandard Suzuki-Miyaura coupling conditions

Milder coupling conditions reduce thermal degradation of sensitive intermediates and lower energy costs during industrial scale-up.

Metabolic Blocking for Downstream API Stability

In the design of targeted therapeutics, such as LSD1 inhibitors, the C6 position of the indole ring is a known hotspot for CYP450-mediated oxidative metabolism. Incorporating the 6-fluoro substituent in 5-Bromo-6-fluoro-1-methyl-1H-indole effectively blocks this metabolic liability. Downstream APIs synthesized from this specific fluorinated building block exhibit significantly prolonged in vivo half-lives compared to those derived from the non-fluorinated 5-bromo-1-methylindole baseline, which undergo rapid hepatic clearance [1].

Evidence DimensionDownstream API Metabolic Stability
Target Compound DataC6-oxidation blocked (prolonged t1/2)
Comparator Or Baseline5-Bromo-1-methylindole (susceptible to rapid C6-oxidation)
Quantified DifferenceSignificant reduction in CYP450-mediated clearance of the final scaffold
ConditionsIn vivo / In vitro hepatic microsome assays for derived APIs

Procuring the 6-fluoro variant is non-negotiable for drug discovery programs requiring high metabolic stability and oral bioavailability.

Synthesis of Epigenetic Modulators (e.g., LSD1 Inhibitors)

5-Bromo-6-fluoro-1-methyl-1H-indole is a critical starting material for the synthesis of complex biphenyl and heteroaryl compounds targeting Lysine-specific demethylase 1 (LSD1). The C5-bromide allows for precise attachment to the core scaffold via cross-coupling, while the 6-fluoro and 1-methyl groups ensure the final API possesses the necessary lipophilicity and metabolic resistance required for oncology applications [1].

Streamlined Late-Stage Cross-Coupling Workflows

In industrial process chemistry, this compound is selected over unprotected analogs to streamline manufacturing routes. Because the N-methyl group permanently masks the reactive indole nitrogen, process chemists can perform aggressive Buchwald-Hartwig or Suzuki couplings at the C5 position without the yield losses or extra synthetic steps associated with transient N-protection strategies [2].

Library Generation for Kinase Inhibitor Screening

Because the N-methyl group permanently locks the tautomeric state of the indole, this compound is highly favored in automated parallel synthesis for kinase inhibitor libraries. It ensures that only single, well-defined regioisomers are produced during C5-derivatization, eliminating the need for complex downstream chromatographic separations that are otherwise required when using N-H unprotected indole baselines [3].

XLogP3

2.8

Dates

Last modified: 04-14-2024

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